molecular formula C7H10O3 B8373984 1-Methyl-2-oxocyclopentane-1-carboxylic acid

1-Methyl-2-oxocyclopentane-1-carboxylic acid

Cat. No. B8373984
M. Wt: 142.15 g/mol
InChI Key: CILHIWHGZQDNQJ-UHFFFAOYSA-N
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Patent
US09440995B2

Procedure details

A stirred solution of methyl 2-carboxycyclopentanone (35.5 g, 250 mmol) in acetone (500 mL) was treated with anhydrous potassium carbonate (138 g, 1.0 mol) and allyl bromide (100 mL, 1.15 mol) and refluxed for 5 h. The mixture was cooled and filtered through Celite® (rinse filter cake with acetone), and the filtrate was concentrated in vacuo. The residual oil was dissolved in methanol (450 mL), treated with 6 N HCl (250 mL), and refluxed for 40 h. The solution was cooled to room temperature, concentrated in vacuo to remove most methanol, and diluted with water (200 mL). The aqueous solution was extracted with dichloromethane (3×250 mL), and the combined organic solution was washed with water, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride (200 mL each), dried (Na2SO4), and gently (volatile product) concentrated in vacuo to 75 mL volume. This solution was loaded onto a silica gel column (˜500 cc) and eluted with dichloromethane to afford (after gentile concentration of fractions) 2-allylcyclopentanone (27.3 g, 88%) as a colorless oil. NMR (CDCl3): δ 5.65-5.75 (m, 1 H), 4.90-5.05 (m, 2 H), 2.40-2.50 (m, 1 H), 2.20-2.30 (m, 1 H), 1.85-2.15 (m, 5 H), 1.65-1.75 (m, 1 H), 1.45-1.55 (m, 1 H).
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C:2]1([C:8](O)=O)[CH2:6][CH2:5][CH2:4][C:3]1=[O:7].C(=O)([O-])[O-].[K+].[K+].[CH2:17](Br)[CH:18]=C>CC(C)=O>[CH2:8]([CH:2]1[CH2:6][CH2:5][CH2:4][C:3]1=[O:7])[CH:17]=[CH2:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
35.5 g
Type
reactant
Smiles
CC1(C(CCC1)=O)C(=O)O
Name
Quantity
138 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through Celite® (rinse filter cake with acetone)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residual oil was dissolved in methanol (450 mL)
ADDITION
Type
ADDITION
Details
treated with 6 N HCl (250 mL)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 40 h
Duration
40 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove most methanol
ADDITION
Type
ADDITION
Details
diluted with water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with dichloromethane (3×250 mL)
WASH
Type
WASH
Details
the combined organic solution was washed with water, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride (200 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4), and gently (volatile product)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to 75 mL volume
WASH
Type
WASH
Details
eluted with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27.3 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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